methyl 2-(2,6-difluoropyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2,6-difluoropyridin-4-yl)acetate is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.1 g/mol. This compound is widely studied in scientific experiments due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(2,6-difluoropyridin-4-yl)acetate typically involves the esterification of 2-(2,6-difluoropyridin-4-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2,6-difluoropyridin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 2-(2,6-difluoropyridin-4-yl)acetic acid.
Reduction: 2-(2,6-difluoropyridin-4-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,6-difluoropyridin-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and pharmaceuticals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of methyl 2-(2,6-difluoropyridin-4-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
- Methyl 2-(2,3-difluoropyridin-4-yl)acetate
- Methyl 2-(2,4-difluoropyridin-4-yl)acetate
- Methyl 2-(2,5-difluoropyridin-4-yl)acetate
Comparison: Methyl 2-(2,6-difluoropyridin-4-yl)acetate is unique due to the specific positioning of the fluorine atoms on the pyridine ring. This positioning affects its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications .
Biological Activity
Methyl 2-(2,6-difluoropyridin-4-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H8F2N O2
- Molecular Weight : 201.16 g/mol
The presence of fluorine atoms in the pyridine ring is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.
Pharmacological Potential
Research indicates that this compound exhibits notable pharmacological properties. It has been evaluated for its activity against various biological targets, particularly in the context of neurological disorders and potential anti-cancer applications.
- Dopamine Receptor Activity :
- Metabolic Stability :
In Vitro Studies
In vitro assays have demonstrated that this compound can significantly influence cellular processes:
- Tyrosinase Inhibition :
Study 1: Neuropharmacological Effects
A study investigated the neuropharmacological profile of this compound in animal models. Results indicated a significant reduction in motor symptoms associated with dopaminergic dysfunction, suggesting potential therapeutic benefits in Parkinson's disease .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of the compound. It was found to induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation. The results showed that treatment with this compound led to a dose-dependent decrease in cell viability .
Table 1: Biological Activity Summary
Activity Type | Target Receptor/Enzyme | EC50 (nmol/L) | Comments |
---|---|---|---|
Dopamine Agonism | D2 | 0.9 | Potent agonist |
Dopamine Agonism | D3 | 19 | Moderate agonist |
Serotonin Agonism | 5-HT1A | 2.3 | Effective agonist |
Tyrosinase Inhibition | Tyrosinase | Not specified | Strong inhibition observed |
Table 2: Metabolic Stability Data
Compound | Half-Life (T1/2) (minutes) |
---|---|
This compound | 159.7 |
Properties
CAS No. |
1283720-89-7 |
---|---|
Molecular Formula |
C8H7F2NO2 |
Molecular Weight |
187.14 g/mol |
IUPAC Name |
methyl 2-(2,6-difluoropyridin-4-yl)acetate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)4-5-2-6(9)11-7(10)3-5/h2-3H,4H2,1H3 |
InChI Key |
WGDXIDPHOWCWTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=C1)F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.